Ring-Size Comparison: [3.2.0] Heptane Core vs. [3.2.1] Octane Analog — Molecular Volume and Conformational Rigidity
The [3.2.0]heptane core of the target compound constrains the diamine pharmacophore into a more compact, rigid geometry compared to the expanded [3.2.1]octane analog 3,6-diazabicyclo[3.2.1]octan-3-yl(furan-2-yl)methanone . The molecular weight of the [3.2.0] compound (calc. ~192.2 g/mol for the free base without salt) is approximately 7% lower than the [3.2.1] analog (206.24 g/mol) . This reduced steric bulk can translate into improved ligand efficiency metrics when normalized by heavy-atom count. The dihedral angle between the amide carbonyl and the bicyclic ring nitrogen differs between the two ring systems, altering the orientation of the furan pharmacophore by an estimated 10–15° based on molecular modeling precedents for fused bicyclic diamines.
| Evidence Dimension | Molecular weight (free base, g/mol) — scaffold compactness |
|---|---|
| Target Compound Data | ~192.2 (calculated for C10H12N2O2) |
| Comparator Or Baseline | 3,6-Diazabicyclo[3.2.1]octan-3-yl(furan-2-yl)methanone: 206.24 g/mol |
| Quantified Difference | Approximately 6.8% lower molecular weight; one fewer methylene unit in the bridging ring |
| Conditions | Calculated from molecular formula; CAS 1058730-24-7 for comparator |
Why This Matters
Lower molecular weight for a given pharmacophore improves ligand efficiency and is preferred in fragment-based and lead-optimization procurement decisions.
